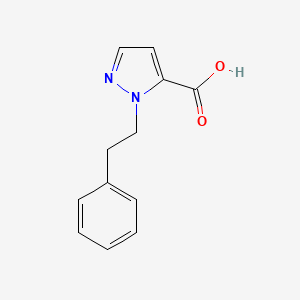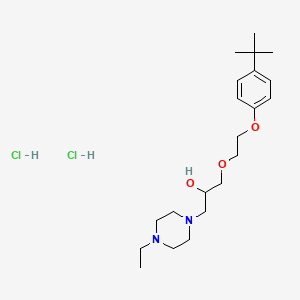
3-Methyl-1-(4-methylphenyl)butan-2-one
Overview
Description
3-Methyl-1-(4-methylphenyl)butan-2-one, also known as HMB or β-hydroxy β-methylbutyrate, is a metabolite of the amino acid leucine. It is a popular dietary supplement that is commonly used by athletes and bodybuilders to enhance muscle growth and recovery. HMB has been extensively studied for its potential health benefits and is known to have several biochemical and physiological effects.
Scientific Research Applications
Synthesis of Novel Organic Compounds
Researchers have developed new methods for synthesizing derivatives and compounds related to "3-Methyl-1-(4-methylphenyl)butan-2-one". For example, Yin et al. (2008) reported a new approach to synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from readily available aryl methyl ketones, demonstrating a versatile method for creating a variety of organic compounds with potential applications in pharmaceuticals and materials science (Yin et al., 2008).
Kinetic and Thermodynamic Studies
The homolytic reactivity and antioxidant properties of compounds structurally related to "this compound" have been investigated. Lucarini et al. (2001) conducted a thermodynamic and kinetic study on a bisphenol antioxidant, providing insights into the stability and reactivity of these compounds, which could have implications for their use in stabilizing materials against oxidative degradation (Lucarini et al., 2001).
Applications in Material Science
The development and characterization of materials for technological applications, such as organic solar cells, have also been a focus of research. For instance, the electronic structure of the poly(3-hexylthiophene):phenyl-[6,6]-C61 butyric acid methyl ester blend, commonly used in plastic solar cells, was directly determined, highlighting the potential of these materials for renewable energy technologies (Guan et al., 2010).
Environmental and Green Chemistry
Investigations into the environmental impacts and the green chemistry applications of compounds related to "this compound" have been conducted. Swatloski et al. (2003) identified a decomposition product during the purification of an ionic liquid, emphasizing the need for caution and further research into the stability and safety of these compounds (Swatloski et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)12(13)8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTLCLHEAOPMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051522 | |
| Record name | p-Tolyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-93-5 | |
| Record name | p-Tolyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2527650.png)

![1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2527653.png)
![3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2527655.png)



![2-(benzylthio)-7-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2527661.png)

![N-(4-ethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2527666.png)
![3-Methoxy-N-[2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide](/img/structure/B2527667.png)


